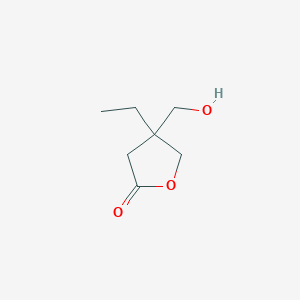

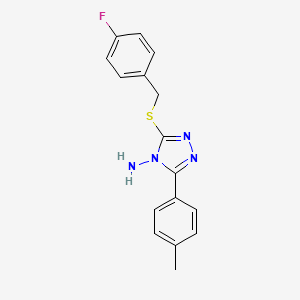

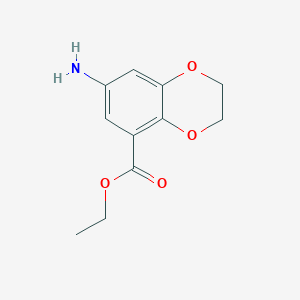

![molecular formula C24H24N2O4 B2976564 1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-97-2](/img/structure/B2976564.png)

1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Chemical Reactions Analysis

Reactions of similar compounds, such as 5-oxo-1-phenylpyrrolidine-3-carbohydrazides, with 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone have been reported to yield corresponding hydrazones .Scientific Research Applications

Novel Sigma Receptor Ligands

A study focused on the synthesis and evaluation of several spiro compounds, including ones similar to 1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one, for their binding properties to sigma(1) and sigma(2) receptors. The compounds displayed higher affinity for sigma(1) receptors, with some showing significant selectivity and potency, suggesting potential applications in sigma receptor research and potentially in developing therapeutics targeting these receptors (Maier & Wünsch, 2002).

Chemo-, Regio- and Stereoselective Synthesis

Research on the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles demonstrates the chemical versatility of spiro compounds. These compounds were synthesized using multi-component, 1,3-dipolar cycloaddition reactions, showcasing the potential for creating diverse and complex molecular structures that could be relevant in drug discovery and synthetic chemistry (Rajesh, Bala, & Perumal, 2012).

Advances in Medicinal Chemistry

A review highlighted the significance of spiro[chromane-2,4'-piperidine]-4(3H)-one as a crucial pharmacophore in medicinal chemistry. This compound, along with its derivatives, has shown impressive progress in synthesis and biological relevance, offering insights into the development of new biologically active substances. The review underlines the compound's potential as a foundational structure for designing drugs with novel mechanisms of action (Ghatpande et al., 2020).

Antimycobacterial Activity

Spiro-piperidin-4-ones, similar in structure to the compound of interest, have been synthesized and tested for antimycobacterial activity. The research presented an atom economic and stereoselective synthesis approach, with some compounds showing significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study suggests potential applications of these compounds in treating tuberculosis (Kumar et al., 2008).

properties

IUPAC Name |

1'-(5-oxo-1-phenylpyrrolidine-3-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-20-15-24(30-21-9-5-4-8-19(20)21)10-12-25(13-11-24)23(29)17-14-22(28)26(16-17)18-6-2-1-3-7-18/h1-9,17H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJNKJQAWYIYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

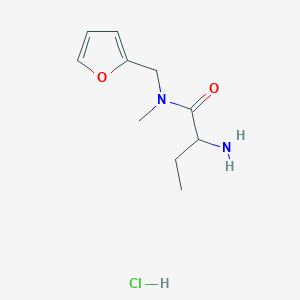

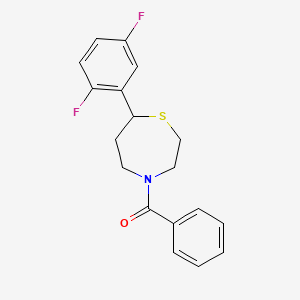

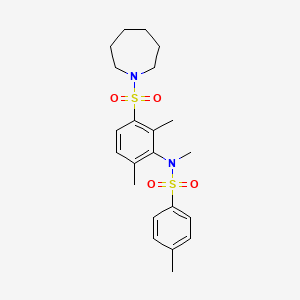

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)

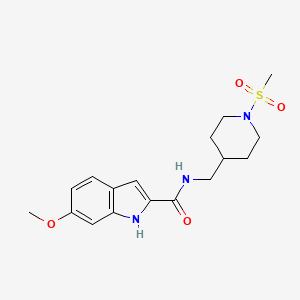

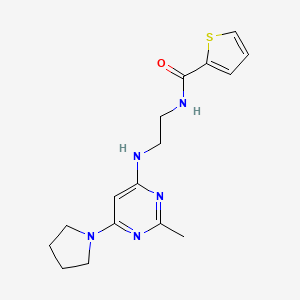

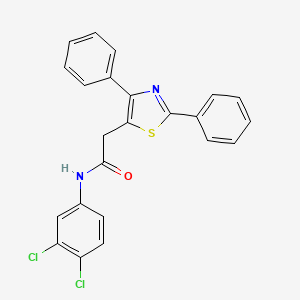

![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)

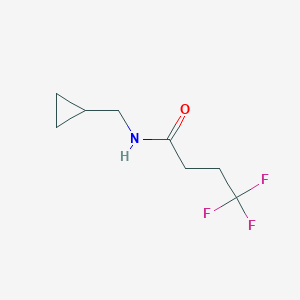

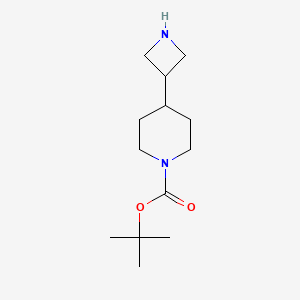

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)